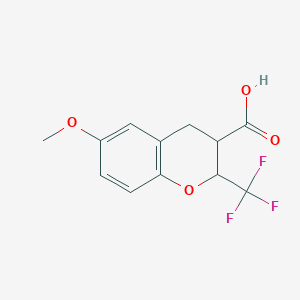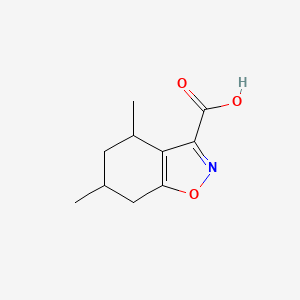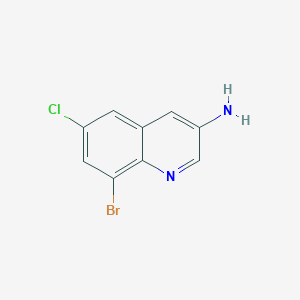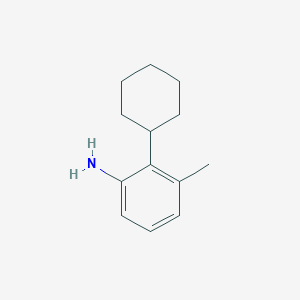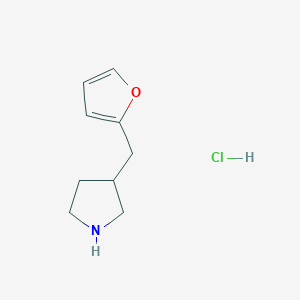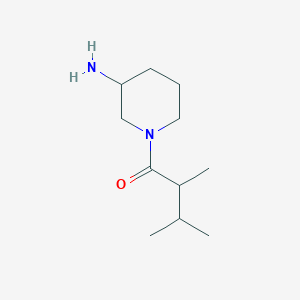
1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
準備方法
The synthesis of 1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopiperidine with 2,3-dimethylbutan-1-one under specific reaction conditions. The process typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods often involve optimizing these conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including anticancer and antimicrobial activities . The compound’s ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development.
作用機序
The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action depend on the specific biological context and the targets it interacts with.
類似化合物との比較
1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one can be compared with other piperidine derivatives, such as 8-(3-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methylquinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356) . While both compounds contain the piperidine moiety, they differ in their additional functional groups and overall structure, which can influence their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
特性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC名 |
1-(3-aminopiperidin-1-yl)-2,3-dimethylbutan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-8(2)9(3)11(14)13-6-4-5-10(12)7-13/h8-10H,4-7,12H2,1-3H3 |
InChIキー |
IYRZNUYJSHNKBA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C(=O)N1CCCC(C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207215.png)

![5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13207230.png)
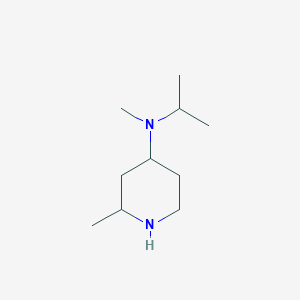
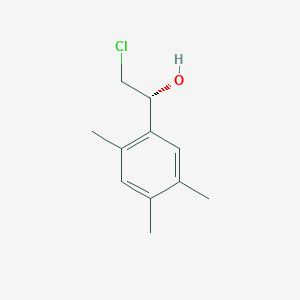
![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13207267.png)
